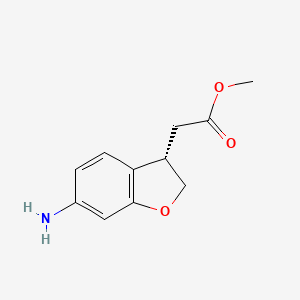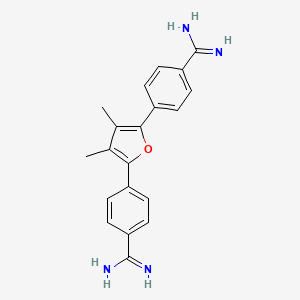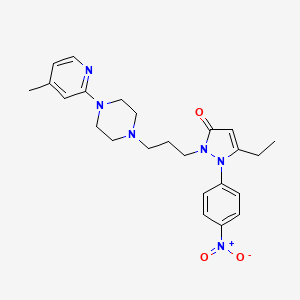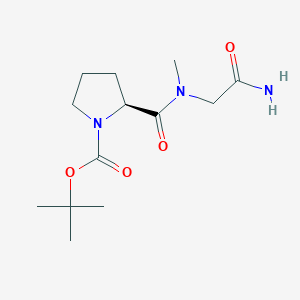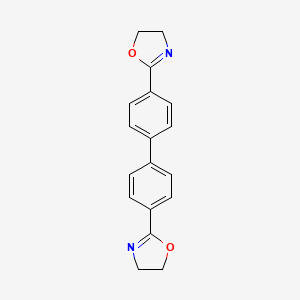
4,4'-Bis(4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of two oxazoline rings attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions to form the oxazoline rings. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid or trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
Aplicaciones Científicas De Investigación
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the design of bioactive molecules and as a building block in medicinal chemistry.
Industry: The compound is used in the production of polymers and advanced materials due to its structural rigidity and stability.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through the oxazoline rings. These rings can coordinate with metal ions, facilitating catalytic reactions. The biphenyl core provides a rigid framework that enhances the stability of the resulting complexes. The pathways involved in its action include coordination with transition metals and participation in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 4,4’-Bis(tert-butyl)-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Uniqueness
4,4’-Bis(4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to the presence of oxazoline rings, which provide additional coordination sites compared to similar compounds like 4,4’-Di-tert-butyl-2,2’-dipyridyl. This enhances its versatility in forming complexes with a wider range of metal ions, making it more effective in catalytic applications.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[4-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H16N2O2/c1-5-15(17-19-9-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-20-10-12-22-18/h1-8H,9-12H2 |
Clave InChI |
IQLHQDZWTJXILC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


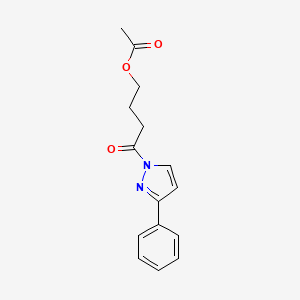
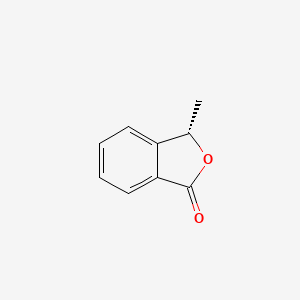
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
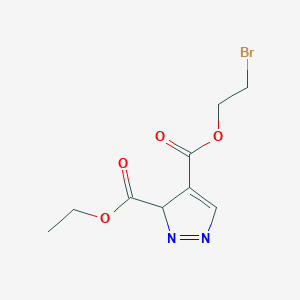

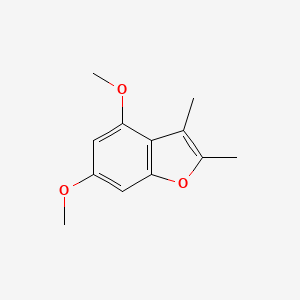

![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
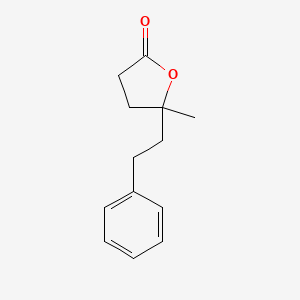
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
